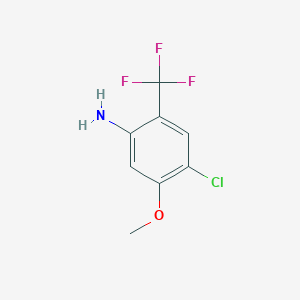

4-Chloro-5-methoxy-2-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C8H7ClF3NO |

|---|---|

Molecular Weight |

225.59 g/mol |

IUPAC Name |

4-chloro-5-methoxy-2-(trifluoromethyl)aniline |

InChI |

InChI=1S/C8H7ClF3NO/c1-14-7-3-6(13)4(2-5(7)9)8(10,11)12/h2-3H,13H2,1H3 |

InChI Key |

JFYXGWDORXVYAV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

This approach involves sequential nitration, reduction, and functional group introduction steps, adapted from methods used for 4-chloro-3-trifluoromethylaniline and 2-trifluoromethylaniline.

Steps :

- Nitration : Start with 1-chloro-2-trifluoromethylbenzene. Nitrate using a mixed acid system (HNO₃/H₂SO₄) at 10–15°C to introduce a nitro group at the 4-position, yielding 1-chloro-4-nitro-2-trifluoromethylbenzene.

- Methoxylation : Replace the nitro group with methoxy via nucleophilic aromatic substitution (NAS) using sodium methoxide in methanol under reflux. This step requires careful control to avoid side reactions.

- Chlorination : Introduce a chlorine atom at the 5-position using Cl₂ or SO₂Cl₂ in the presence of a Lewis catalyst (e.g., FeCl₃).

- Reduction : Reduce the nitro group to an amine using hydrogenation (Pd/C or Raney Ni) or Fe/HCl.

- Regioselectivity during nitration and chlorination.

- Stability of the methoxy group under acidic/reductive conditions.

Direct Functionalization via Cross-Coupling

Modern synthetic routes may employ transition-metal-catalyzed coupling reactions to install the trifluoromethyl group.

Steps :

- Suzuki-Miyaura Coupling : Start with 4-chloro-5-methoxy-2-bromoaniline. React with a trifluoromethylboronate reagent under Pd catalysis to introduce the CF₃ group.

- Purification : Isolate the product via column chromatography or recrystallization.

- High regiocontrol.

- Compatible with sensitive functional groups.

Reductive Amination of Ketone Intermediates

Adapted from methods for 4-chloro-3-(trifluoromethyl)phenylisocyanate, this route involves:

- Ketone Synthesis : Oxidize a precursor like 4-chloro-5-methoxy-2-(trifluoromethyl)acetophenone to the corresponding imine.

- Reduction : Reduce the imine to the amine using NaBH₄ or LiAlH₄.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₂⁻, OH⁻) are used under appropriate conditions to achieve substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

4-Chloro-5-methoxy-2-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and materials with specific properties, such as enhanced stability and reactivity

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

Key Compounds :

Substituent Impact :

- Electron-Withdrawing Groups (EWGs): -CF₃ (strong EWG) lowers pKa, increasing acidity. Ortho-CF₃ (e.g., 2-CF₃) reduces pKa more than para-CF₃ due to proximity to the amino group . -Cl and -OCH₃ modulate solubility and reactivity. Methoxy groups can act as weak electron donors, slightly counteracting -CF₃'s effects.

- Positional Effects :

Physicochemical Properties

Acidity (pKa) :

- The target compound’s acidity is influenced by its ortho-CF₃ group. Experimental pKa values for analogs suggest:

- The 5-OCH₃ group in the target compound may slightly raise pKa compared to non-methoxy analogs.

Biological Activity

4-Chloro-5-methoxy-2-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group attached to an aniline structure. Its molecular formula is C₉H₈ClF₃N, with a molecular weight of approximately 227.6 g/mol. This compound has garnered attention in pharmaceutical research due to its unique substitution pattern, which influences its chemical properties and biological activities.

The trifluoromethyl group in this compound enhances its lipophilicity and binding affinity to biological targets, potentially modulating various biological pathways through enzyme inhibition or receptor activation. The presence of the methoxy group also plays a crucial role in its pharmacological profile, influencing solubility and metabolic stability.

Biological Activity

Research indicates that this compound interacts with several biomolecules, influencing enzymatic pathways and receptor activities. Notably, it has been identified as a potential pharmaceutical intermediate due to its ability to modulate biological processes selectively.

The compound's mechanism of action appears to involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : The compound could act as a modulator for various receptors, influencing signaling pathways critical for cellular function.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Enzyme Interaction Studies :

- A study reported that compounds with similar trifluoromethyl substitutions exhibited significant inhibitory effects on branched-chain amino acid transaminases (BCATs), which are crucial in various cancers. This suggests that this compound may share similar inhibitory properties against these enzymes .

-

Pharmacological Exploration :

- Research highlighted the compound's potential as a selective modulator of specific biological processes, making it a candidate for further pharmacological exploration. The study indicated that the unique functional groups present in this compound could provide distinct reactivity compared to other similar compounds.

-

Comparative Activity :

- A comparative analysis with structurally similar compounds revealed that this compound showed enhanced activity due to its unique substitution pattern. For example, when compared to 4-Chloro-2-(trifluoromethyl)aniline, the addition of the methoxy group significantly improved its binding affinity and biological activity.

Data Tables

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-2-(trifluoromethyl)aniline | Contains chloro and trifluoromethyl groups | Lacks methoxy group; different reactivity profile |

| Trifluoromethylpyridine | Pyridine ring with trifluoromethyl substitution | Used primarily in agrochemicals |

| 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine | Contains pyrimidine ring with similar substitutions | Different ring structure; distinct reactivity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-5-methoxy-2-(trifluoromethyl)aniline?

- Methodology :

- Chlorination : Use N-chlorosuccinimide (NCS) on precursor anilines (e.g., 2-chloro-3-(trifluoromethyl)aniline) under controlled conditions .

- Reduction : Catalytic hydrogenation with Pd/C or Raney Ni to reduce nitro groups in intermediates (e.g., 5-nitro derivatives) .

- Substitution : Nucleophilic aromatic substitution (e.g., methoxy group introduction) using NaOMe or Cu-mediated coupling under basic conditions .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination or side reactions.

Q. How can the purity of this compound be validated post-synthesis?

- Analytical Techniques :

- Chromatography : Column chromatography (silica gel, eluent: hexane/ethyl acetate) for bulk impurities .

- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., aromatic proton splitting patterns at δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₆ClF₃NO) .

Q. What spectroscopic markers distinguish this compound from similar trifluoromethylated anilines?

- Key Spectral Features :

Advanced Research Questions

Q. How do electron-withdrawing groups (Cl, CF₃, OMe) influence the compound’s reactivity in electrophilic substitution?

- Mechanistic Insights :

- The CF₃ group strongly deactivates the ring, directing electrophiles to meta/para positions relative to itself.

- Methoxy (OMe) acts as an electron donor, competing for ortho/para orientation but attenuated by adjacent EWGs .

- Experimental Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields for its derivatives?

- Troubleshooting Approaches :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions; optimize with trial solvents .

- Catalyst Screening : Test Pd/C vs. PtO₂ for nitro reductions to minimize dehalogenation .

- Kinetic Analysis : Use in-situ IR or reaction calorimetry to identify rate-limiting steps and adjust temperature/pH .

Q. How can computational modeling predict its metabolic stability in drug discovery contexts?

- DFT/MD Protocols :

- Calculate HOMO-LUMO gaps to assess redox stability (lower gaps correlate with higher reactivity) .

- Simulate CYP450 enzyme interactions using molecular docking (e.g., AutoDock Vina) to predict metabolic pathways .

- Validation : Compare in silico results with in vitro microsomal assays .

Q. What advanced NMR techniques resolve structural ambiguities in its halogenated analogs?

- Methodology :

- NOESY/ROESY : Detect spatial proximity between Cl and CF₃ groups to confirm substitution patterns .

- ¹³C DEPT : Differentiate quaternary carbons (e.g., CF₃-attached C) from CH/NH groups .

- 19F-1H HOESY : Map fluorine-proton coupling for conformational analysis .

Contradictions and Mitigations

- Spectral Data Variability : Discrepancies in NMR shifts may arise from solvent (CDCl₃ vs. DMSO-d6) or concentration effects. Standardize conditions and cross-reference with computational predictions .

- Synthetic Yield Optimization : Conflicting reports on chlorination efficiency (e.g., NCS vs. Cl₂ gas) necessitate DOE (Design of Experiments) to identify optimal stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.